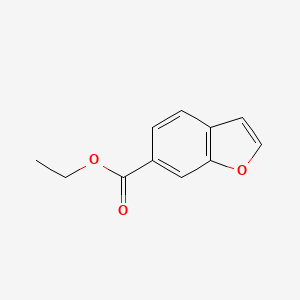

Ethyl benzofuran-6-carboxylate

Descripción general

Descripción

Ethyl benzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl benzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction typically occurs in a solvent like N-methyl pyrrolidine, yielding this compound with good purity and yield .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and minimize by-products. This may include using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl benzofuran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Ethyl benzofuran-6-carboxylate is a chemical compound with several applications, particularly in the pharmaceutical and chemical research fields. This document explores its synthesis, characteristics, and various applications based on available research and patent literature.

Synthesis and Characteristics

This compound can be synthesized through various chemical processes. One method involves the distillation of an oil to obtain this compound, which then crystallizes . It appears as a crystalline solid after this process .

Pharmaceutical Applications

Benzofuran derivatives, including this compound, have applications in medicinal chemistry, particularly in developing anticancer agents . Benzofuran derivatives have demonstrated anticancer activity . Research indicates that the presence of a CONH group is essential for this activity, and the addition of phenol and chlorine groups can enhance the number of binding interactions with the target, improving anticancer activity .

Synthesis of Lifitegrast

This compound is also relevant in synthesizing Lifitegrast, an active pharmaceutical ingredient . One patent describes processes for preparing (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid, a compound related to Lifitegrast .

Polymorphism Studies

The development of new polymorphic forms of active pharmaceutical ingredients (APIs) is crucial for improving the performance characteristics of pharmaceutical products . Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility, stability, and bioavailability, which can affect the drug product's performance . The study of solid states aims to broaden the variety of crystalline forms available to formulation scientists for designing pharmaceutical dosage forms with desired characteristics .

Data Table: Benzofuran Derivatives and Their Anticancer Activity

| Compound | Modifications | Anticancer Activity | Key Structural Features |

|---|---|---|---|

| 7a, 7c, 7d, 7f, 7i, 7j | Various substitutions with phenol, chlorine, and nitro groups | Demonstrated significant anticancer activity | Presence of CONH group; Phenol and chlorine groups enhance activity; Nitro group boosts activity |

| 16, 17a, 17b | Benzofuran-coumarin derivatives | Induced approximately 24% apoptosis | Coupling aurone-like benzofuran with a chromone or coumarin |

Anticancer Activity of Benzofuran Analogues

A study screened eleven benzofuran analogues for potential anticancer activity using the triphenyl blue dye exclusion technique on Erlich ascites carcinoma (EAC) cells . Derivatives 7a, 7c, 7d, 7f, 7i, and 7j demonstrated the greatest anticancer activity, as evidenced by their high cytotoxic concentration scores (CTC 50) . The SAR results indicated that the presence of the CONH group is necessary for anticancer activity. The addition of phenol and chlorine groups in compounds 7c, 7d, and 7i increased the number of binding interactions formed with the target, resulting in improved anticancer activity .

Pro-apoptotic Properties of Benzofuran-Coumarin Derivatives

Mecanismo De Acción

The mechanism of action of ethyl benzofuran-6-carboxylate and its derivatives often involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparación Con Compuestos Similares

Ethyl benzofuran-6-carboxylate can be compared with other benzofuran derivatives, such as:

- Ethyl benzofuran-2-carboxylate

- Mthis compound

- Benzofuran-6-carboxylic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with tailored properties .

Actividad Biológica

Ethyl benzofuran-6-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

1. Overview of this compound

This compound, a derivative of benzofuran, is recognized for its potential therapeutic benefits. Benzofuran derivatives have been extensively studied due to their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific compound in focus, this compound, is synthesized from benzofuran-2-carboxylic acid and has shown promise in various biological assays.

2. Biological Activities

2.1 Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its activity against several pathogens:

- In vitro Studies : A study reported that modifications at the C-6 position of benzofuran derivatives significantly impacted their antibacterial activity against strains such as E. coli, S. aureus, and P. aeruginosa. Compounds with hydroxyl groups at this position demonstrated excellent antibacterial activities (MIC values ranging from 0.78 to 3.12 µg/mL) .

- Antifungal Activity : Other derivatives showed notable antifungal activity against Candida species, with MIC values indicating effective inhibition .

2.2 Anticancer Properties

The anticancer potential of this compound has also been explored:

- Cell Cycle Arrest : Compounds derived from benzofuran have been shown to induce cell cycle arrest in cancer cell lines, suggesting a mechanism for their anticancer effects .

- SAR Studies : Structure-activity relationship studies have identified key substituents that enhance the potency of these compounds against various cancer types, including breast cancer .

3. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of salicylaldehyde with ethyl bromoacetate under basic conditions to yield the desired product . The SAR studies indicate that:

- Substituent Effects : The presence of electron-donating or withdrawing groups at specific positions on the benzofuran ring can significantly alter biological activity. For instance, hydroxyl substitutions at C-6 enhance antimicrobial efficacy while maintaining low cytotoxicity towards mammalian cells .

4. Case Studies

Several case studies highlight the effectiveness of this compound in various biological evaluations:

5. Conclusion

This compound exhibits a promising profile as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Ongoing research into its synthesis and modification could lead to the development of new therapeutic agents that leverage its unique structural characteristics.

Propiedades

IUPAC Name |

ethyl 1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSUYHAYEKFIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.